molecular formula C19H40NO2+ B11819526 Malondialdehyde tetrabutylammonium salt, analytical standard

Malondialdehyde tetrabutylammonium salt, analytical standard

Cat. No.: B11819526
M. Wt: 314.5 g/mol
InChI Key: GFXLQCGVBUWBHF-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malondialdehyde tetrabutylammonium salt, analytical standard, is a chemical compound with the molecular formula OCHCH=CHO[N(CH2CH2CH2CH3)4]. . This compound is widely used in various scientific research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Malondialdehyde tetrabutylammonium salt can be synthesized through the reaction of malondialdehyde with tetrabutylammonium hydroxide. The reaction typically involves mixing malondialdehyde with tetrabutylammonium hydroxide in an appropriate solvent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of malondialdehyde tetrabutylammonium salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Malondialdehyde tetrabutylammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation can yield different aldehydes or carboxylic acids, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

Malondialdehyde tetrabutylammonium salt has a wide range of scientific research applications, including:

Mechanism of Action

Malondialdehyde tetrabutylammonium salt exerts its effects through its ability to form covalent bonds with DNA and other biomolecules. This alkylating property allows it to interact with various molecular targets and pathways, leading to changes in the structure and function of these molecules .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Malondialdehyde potassium salt enolate
  • 1,1,3,3-Tetraethoxypropane
  • Malondialdehyde bis(dimethyl acetal)
  • 2-Thiobarbituric acid
  • 1,1,3,3-Tetramethoxypropane

Uniqueness

Malondialdehyde tetrabutylammonium salt is unique due to its specific structure and reactivity, which make it suitable for a wide range of applications in scientific research. Its ability to form stable enolate complexes and its high reactivity with various biomolecules set it apart from other similar compounds .

Properties

Molecular Formula

C19H40NO2+

Molecular Weight

314.5 g/mol

IUPAC Name

(E)-3-hydroxyprop-2-enal;tetrabutylazanium

InChI

InChI=1S/C16H36N.C3H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;4-2-1-3-5/h5-16H2,1-4H3;1-4H/q+1;/b;2-1+

InChI Key

GFXLQCGVBUWBHF-WLHGVMLRSA-N

Isomeric SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(=C/O)\C=O

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(=CO)C=O

Origin of Product

United States

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